molecular formula C11H22O4 B060472 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran CAS No. 177940-20-4

3-(Diethoxymethyl)-2-ethoxytetrahydrofuran

Cat. No.: B060472
CAS No.: 177940-20-4
M. Wt: 218.29 g/mol
InChI Key: DNWIQYGZMJTBKC-UHFFFAOYSA-N
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Description

3-(Diethoxymethyl)-2-ethoxytetrahydrofuran is an organic compound characterized by its tetrahydrofuran ring substituted with diethoxymethyl and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran typically involves the reaction of tetrahydrofuran derivatives with diethoxymethylating agents under controlled conditions. One common method includes the use of diethoxymethyl chloride in the presence of a base such as sodium hydride, which facilitates the substitution reaction to form the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, diethoxymethyl chloride, various nucleophiles.

Major Products:

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

3-(Diethoxymethyl)-2-ethoxytetrahydrofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in substitution or addition reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

  • 3-(Diethoxymethyl)-2-methoxytetrahydrofuran
  • 3-(Diethoxymethyl)-2-propoxytetrahydrofuran
  • 3-(Diethoxymethyl)-2-butoxytetrahydrofuran

Comparison: Compared to its analogs, 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran is unique due to the presence of ethoxy groups, which may influence its reactivity and solubility. Its specific structural features make it suitable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(diethoxymethyl)-2-ethoxyoxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O4/c1-4-12-10(13-5-2)9-7-8-15-11(9)14-6-3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWIQYGZMJTBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(CCO1)C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468884
Record name 3-(diethoxymethyl)-2-ethoxytetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177940-20-4
Record name 3-(diethoxymethyl)-2-ethoxytetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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